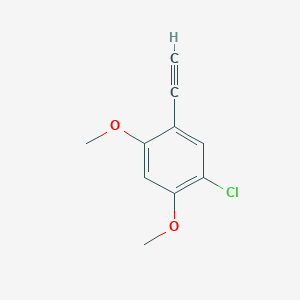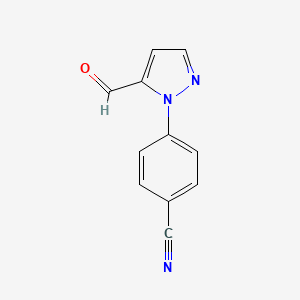
4-(5-formyl-1H-pyrazol-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-formyl-1H-pyrazol-1-yl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. This compound is characterized by the presence of a formyl group attached to a pyrazole ring, which is further connected to a benzonitrile moiety. The molecular formula of this compound is C10H7N3O, and it has a molecular weight of approximately 185.18 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-formyl-1H-pyrazol-1-yl)benzonitrile typically involves the formylation of pyrazole derivatives. One common method is the Vilsmeier-Haack reaction, which involves the reaction of acetophenone hydrazones with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). This reaction yields formylpyrazoles with high efficiency, typically ranging from 90% to 95% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the Vilsmeier-Haack reaction or similar formylation techniques. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
4-(5-formyl-1H-pyrazol-1-yl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(5-carboxy-1H-pyrazol-1-yl)benzonitrile.
Reduction: 4-(5-hydroxymethyl-1H-pyrazol-1-yl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-formyl-1H-pyrazol-1-yl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-formyl-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The formyl group and pyrazole ring are key functional groups that contribute to its biological activity. For example, the compound may inhibit specific enzymes or receptors, leading to its observed antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(5-formyl-1H-pyrazol-1-yl)benzonitrile can be compared with other similar compounds, such as:
4-(1H-pyrazol-1-yl)benzonitrile: Lacks the formyl group, which may result in different chemical reactivity and biological activity.
4-(4-formyl-1H-pyrazol-5-yl)benzonitrile: A positional isomer with the formyl group at a different position on the pyrazole ring, potentially leading to different properties.
5-(1-phenyl-1H-pyrazol-4-yl)nicotinamide: Contains a nicotinamide moiety instead of a benzonitrile group, which may influence its biological activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7N3O |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
4-(5-formylpyrazol-1-yl)benzonitrile |
InChI |
InChI=1S/C11H7N3O/c12-7-9-1-3-10(4-2-9)14-11(8-15)5-6-13-14/h1-6,8H |
InChI Key |
IDZFNQNYWNRPGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C(=CC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13622886.png)


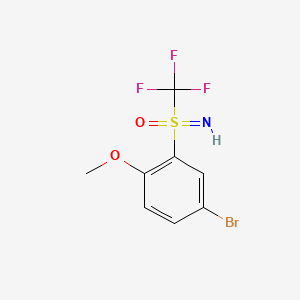
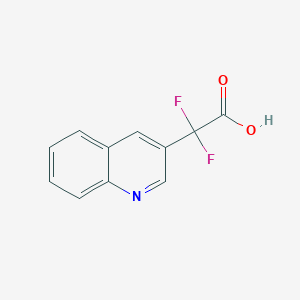
![3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid](/img/structure/B13622919.png)
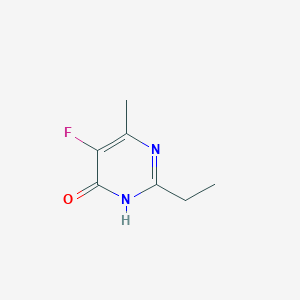
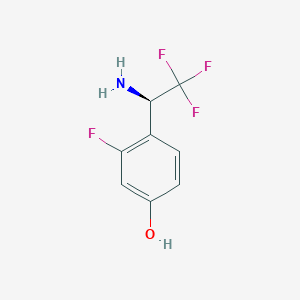

![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13622939.png)
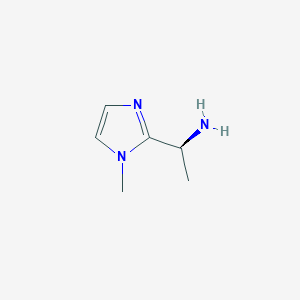

![2-Tert-butyl 8-ethyl 8-fluoro-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B13622955.png)
